molecular formula C16H19NO2S B7842887 N,N-dibenzylethanesulfonamide

N,N-dibenzylethanesulfonamide

Cat. No.: B7842887
M. Wt: 289.4 g/mol
InChI Key: WXRLZIBVGTZNED-UHFFFAOYSA-N
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Description

N,N-Dibenzylethanesulfonamide (C₁₆H₁₉NO₂S) is a sulfonamide derivative characterized by two benzyl groups attached to the nitrogen atom and an ethanesulfonyl backbone. These compounds are synthesized via nucleophilic substitution, typically involving the reaction of dibenzylamine with sulfonyl chlorides (e.g., methanesulfonyl or ethanesulfonyl chloride) .

Sulfonamides are widely studied for their pharmaceutical relevance, including antimicrobial and antitumor applications. For instance, temozolomide—a related sulfonamide prodrug—demonstrates efficacy in glioblastoma treatment when combined with radiotherapy .

Properties

IUPAC Name

N,N-dibenzylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-20(18,19)17(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRLZIBVGTZNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-dibenzylethanesulfonamide can be synthesized through the reaction of ethanesulfonyl chloride with dibenzylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the sulfonamide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzylethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-dibenzylethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those involving sulfonamide-sensitive enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzylethanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Sulfonamides
Compound Molecular Formula Substituents Synthesis Method Crystallographic Data (if available)
N,N-Dibenzylethanesulfonamide C₁₆H₁₉NO₂S Ethane, Dibenzyl Dibenzylamine + Ethanesulfonyl Chloride Not reported
N,N-Dibenzylmethanesulfonamide C₁₅H₁₇NO₂S Methane, Dibenzyl Dibenzylamine + Methanesulfonyl Chloride Antiparallel packing along c-axis
N,N-Dimethylethanesulfonamide C₄H₁₁NO₂S Ethane, Dimethyl Dimethylamine + Ethanesulfonyl Chloride Not reported

Key Observations :

  • Backbone Flexibility : Ethane-based sulfonamides (e.g., N,N-dimethylethanesulfonamide) may exhibit greater rotational freedom than methane analogs, affecting interactions in crystal lattices or biological systems.
  • Synthetic Routes : Methanesulfonamide synthesis often requires controlled stoichiometry to avoid over-oxidation (e.g., sulfuryl chloride ratios) . Ethane derivatives likely follow similar protocols but with ethanesulfonyl chloride.

Physicochemical and Functional Differences

  • Solubility : The bulky benzyl groups in dibenzyl derivatives reduce solubility in polar solvents compared to dimethyl analogs (e.g., N,N-dimethylethanesulfonamide), which are more polar due to smaller alkyl groups .
  • Thermal Stability : Dibenzyl-substituted sulfonamides likely have higher melting points than dimethyl analogs due to stronger van der Waals interactions between aromatic rings .
  • Reactivity : The electron-withdrawing sulfonyl group enhances acidity of the N–H bond (if present), but N,N-dialkyl substitution (e.g., dibenzyl or dimethyl) eliminates this property, rendering these compounds inert in acid-base reactions.

Pharmaceutical and Industrial Relevance

  • Drug Design : Dibenzyl groups are common in prodrugs (e.g., benzathine benzylpenicillin) to modulate pharmacokinetics . This compound could serve as a lipophilic carrier for targeted delivery.
  • Toxicity : Unlike dimethylformamide (DMF)—a solvent with neurotoxic risks—sulfonamides like this compound are less volatile and may pose lower inhalation hazards .

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